molecular formula C10H9F3O3 B1420868 Methyl 4-methoxy-2-(trifluoromethyl)benzoate CAS No. 773875-67-5

Methyl 4-methoxy-2-(trifluoromethyl)benzoate

Cat. No. B1420868
M. Wt: 234.17 g/mol
InChI Key: VNWHVTUCXGRFIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-methoxy-2-(trifluoromethyl)benzoate” is a chemical compound . It is an ester .


Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .


Molecular Structure Analysis

The molecular structure of “Methyl 4-methoxy-2-(trifluoromethyl)benzoate” can be represented by the formula C10H9F3O3 .


Chemical Reactions Analysis

“Methyl 4-methoxy-2-(trifluoromethyl)benzoate” is involved in the nucleophilic trifluoromethoxylation of alkyl halides . The trifluoromethoxylation reagent is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .


Physical And Chemical Properties Analysis

“Methyl 4-methoxy-2-(trifluoromethyl)benzoate” is a liquid . It has a boiling point of 94-95 °C/21 mmHg and a melting point of 13-14 °C . Its density is 1.268 g/mL at 25 °C .

Scientific Research Applications

Photophysical Properties

  • Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its derivatives exhibit unique luminescence properties in various solvents, with the methoxy group enhancing quantum yield in deep blue luminescence (Kim et al., 2021).

Chemical Synthesis

  • 1,3-Bis(trifluoromethyl)benzene undergoes regioselective metalation and carboxylation, leading to the synthesis of various derivatives including methyl 4-methoxy-2,6-bis(trifluoromethyl)benzoate (Dmowski & Piasecka-Maciejewska, 1998).

Photopolymerization

  • New benzoate ester derivatives of ethyl α-hydroxymethylacrylate, including 4-methoxybenzoate esters, show rapid photopolymerization, expanding candidates for rapid photocure in thin film and coating applications (Avci et al., 1996).

Organic Synthesis

  • Synthesis of (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate explores its use as an intermediate in organic syntheses, with applications in pharmaceuticals and flavor industries (Popovski et al., 2010).

Nitroxide-Mediated Photopolymerization

  • The compound functions as a photoiniferter in nitroxide-mediated photopolymerization, indicating its potential in advanced polymerization techniques (Guillaneuf et al., 2010).

Synthesis of Ethyl 2,4‐Dimethoxy-6‐Perfluoroalkyl‐Benzoates

  • Involved in the synthesis of ethyl 2,4-dimethoxy-6-perfluoroalkylbenzoates via acyclic precursors, indicating its role in complex organic synthesis processes (Cao et al., 2010).

Mesomorphic Properties

  • Studied for its effects on nematic-isotropic transition temperature in liquid crystals, relevant for display technologies (Matsunaga et al., 1998).

Process Optimization in Pharmaceutical Intermediates

  • Used in the synthesis of intermediates for pharmaceuticals, with optimized reaction conditions improving overall yield (Xu et al., 2018).

Oxidations and Epoxidation Studies

  • Employed in the epoxidation of enol ethers, demonstrating its utility in organic synthesis and reaction studies (Troisi et al., 1989).

Lipase-Catalyzed Esterification and Transesterification

  • Involved in lipase-catalyzed reactions for the formation of long-chain alkyl benzoates, indicating its use in biocatalysis and green chemistry applications (Vosmann et al., 2008).

Singlet Molecular Oxygen Generation and Quenching

  • Studied for its ability to generate and quench singlet molecular oxygen, relevant in photostabilization and material degradation research (Soltermann et al., 1995).

Optical Properties in Metal Complexes

  • Analyzed for its role in modifying the optical properties of aluminum and zinc complexes, with applications in materials science and photoluminescence (Barberis & Mikroyannidis, 2006).

Metabolism Studies in Agriculture

  • Investigated for its metabolism in crops like wheat and barley, important for understanding the environmental impact of agricultural chemicals (Anderson et al., 1989).

Safety And Hazards

“Methyl 4-methoxy-2-(trifluoromethyl)benzoate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation, skin irritation, and serious eye irritation .

properties

IUPAC Name

methyl 4-methoxy-2-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-6-3-4-7(9(14)16-2)8(5-6)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWHVTUCXGRFIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673221
Record name Methyl 4-methoxy-2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-methoxy-2-(trifluoromethyl)benzoate

CAS RN

773875-67-5
Record name Methyl 4-methoxy-2-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-methoxy-2-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-methoxy-2-(trifluoromethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-methoxy-2-(trifluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-methoxy-2-(trifluoromethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-methoxy-2-(trifluoromethyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-methoxy-2-(trifluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.